3-Hydroxycyclohexanone

Heterogeneous catalysis Green chemistry Selective hydration

3-Hydroxycyclohexanone is a cyclic β-hydroxy ketone (C6H10O2, MW 114.14) featuring a hydroxyl group at the 3-position of the cyclohexanone ring. This structural arrangement confers distinct reactivity compared to its α-hydroxy (2-position) and γ-hydroxy (4-position) isomers, as well as the parent ketone cyclohexanone.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 823-19-8
Cat. No. B1200884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxycyclohexanone
CAS823-19-8
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)O
InChIInChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2
InChIKeyTWEVQGUWCLBRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxycyclohexanone (CAS 823-19-8) Properties and Class Overview for Procurement Evaluation


3-Hydroxycyclohexanone is a cyclic β-hydroxy ketone (C6H10O2, MW 114.14) featuring a hydroxyl group at the 3-position of the cyclohexanone ring [1]. This structural arrangement confers distinct reactivity compared to its α-hydroxy (2-position) and γ-hydroxy (4-position) isomers, as well as the parent ketone cyclohexanone [2]. The compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and chiral building blocks, with its procurement value tied directly to the positional and stereochemical control achievable in downstream transformations.

Why 3-Hydroxycyclohexanone Cannot Be Replaced by 2- or 4-Hydroxycyclohexanone in Critical Applications


The position of the hydroxyl group relative to the carbonyl dictates profoundly different chemical behavior. 3-Hydroxycyclohexanone (β-hydroxy ketone) undergoes facile dehydration to α,β-unsaturated ketones under acidic conditions, a reactivity not shared to the same extent by the 2- or 4-isomers [1]. In catalytic hydrogenolysis, 3-hydroxycyclohexanone exhibits unique C–O bond cleavage pathways on Pd that are absent for cyclohexanone and cyclohexanol [2]. Furthermore, enzymatic kinetic resolution of 3-hydroxycyclohexanone proceeds with distinct enantioselectivity profiles compared to other hydroxy ketones [3]. These positional-specific properties mean that substituting one isomer for another will alter reaction outcomes, stereochemical purity, and ultimately product quality. Procurement decisions must therefore be guided by the specific reactivity requirements of the intended synthetic route.

Quantitative Differentiation Evidence for 3-Hydroxycyclohexanone (823-19-8) vs. Analogs


>99% Selectivity in Hydration of 2-Cyclohexen-1-one Using Solid Acid Catalysts

The hydration of 2-cyclohexen-1-one to 3-hydroxycyclohexanone using Amberlyst-36 solid acid catalyst achieves >99% selectivity toward the product under optimized conditions (80°C, 6 h) [1]. This represents a marked improvement over traditional homogeneous acid-catalyzed hydration routes, which typically suffer from lower selectivity and generate significant by-products. The >99% selectivity translates to reduced purification costs and higher throughput in industrial settings, making 3-hydroxycyclohexanone produced via this method a preferred choice for downstream applications requiring high purity.

Heterogeneous catalysis Green chemistry Selective hydration

Lipase-Catalyzed Kinetic Resolution: 91% ee Achievable with PPL-II Lipase

Kinetic resolution of racemic 3-hydroxycyclohexanone via lipase-catalyzed transesterification yields (R)-3-oxocyclohexyl acetate with up to 91% enantiomeric excess (ee) using PPL-II lipase, accompanied by an E-value of 32 [1]. In the same study, PFL lipase gave only 52% ee (57% yield) and PCL gave 75% ee (39% yield). This head-to-head comparison demonstrates that the choice of lipase dramatically influences the stereochemical outcome, and that 3-hydroxycyclohexanone is amenable to high-enantiopurity resolution—a property not equally accessible for its 2- and 4-hydroxy isomers due to their tendency to racemize under acidic or basic conditions.

Biocatalysis Enantioselective synthesis Chiral building blocks

Distinct Hydrogenolysis Behavior on Pd: Quantitative Conversion to Cyclohexanone vs. No Reaction for Cyclohexanone/Cyclohexanol

Under identical hydrogenolysis conditions (Pd catalyst, t-butyl alcohol, atmospheric H2 pressure), almost all 3-hydroxycyclohexanone is converted to cyclohexanone, whereas cyclohexanone and cyclohexanol show zero hydrogenolysis activity [1]. This stark difference—approximately 100% conversion for the target compound versus 0% for the comparators—arises from the ability of the β-hydroxy ketone structure to form a π-oxoallyl adsorbed species on Pd, which facilitates selective C–O single bond cleavage. On Pt catalysts, the hydrogenolysis pathway differs entirely, producing cyclohexyl methyl ether from analogous substrates.

Catalytic hydrogenolysis Chemoselectivity Mechanistic studies

Enzymatic Reduction of 1,3-Cyclohexanedione: Chemoselective Alternative to Chemical Reduction

Biocatalytic reduction of 1,3-cyclohexanedione using enzymes from Arthrobacter, Rhodotorula, or Pseudomonas species selectively produces 3-hydroxycyclohexanone without over-reduction to cyclohexanol [1]. In contrast, chemical reduction with NaBH4 typically yields a mixture of mono- and diols, requiring chromatographic separation. While the patent does not report exact yield values, the enzymatic approach is characterized as 'efficient' and avoids the heavy metal waste associated with chromium-based oxidations used for other hydroxycyclohexanones.

Biocatalysis Enzymatic reduction Green chemistry

Procurement-Driven Application Scenarios for 3-Hydroxycyclohexanone Based on Quantitative Evidence


Synthesis of Enantiomerically Pure 25-Hydroxy-19-norvitamin D3 Analogues

The 91% ee attainable via PPL-II lipase resolution of 3-hydroxycyclohexanone [1] directly supports the synthesis of 25-hydroxy-19-norvitamin D3 analogs, which exhibit antiproliferative activity toward prostate cells. The high enantiopurity of the chiral β-hydroxy ketone intermediate is critical for maintaining biological activity and meeting regulatory standards for active pharmaceutical ingredients (APIs).

Industrial Production of High-Purity 3-Hydroxycyclohexanone via Solid Acid Catalysis

The >99% selectivity demonstrated with Amberlyst-36 in the hydration of 2-cyclohexen-1-one [2] translates to reduced distillation and crystallization costs in large-scale manufacturing. This process is particularly attractive for procurement managers seeking to minimize waste and maximize throughput in the production of substituted resorcinol derivatives and other fine chemical intermediates.

Chemoselective Hydrogenolysis in Complex Synthetic Pathways

The quantitative and selective conversion of 3-hydroxycyclohexanone to cyclohexanone on Pd, while cyclohexanone and cyclohexanol remain inert [3], enables unique chemoselective transformations in multistep syntheses. This property is exploited in routes where the β-hydroxy ketone must be selectively removed or transformed without affecting other carbonyl or hydroxyl functionalities present in the molecule.

Biocatalytic Production for Sustainable Pharmaceutical Manufacturing

Enzymatic reduction of 1,3-cyclohexanedione to 3-hydroxycyclohexanone [4] offers a greener alternative to chromium-based oxidations (used for 2- and 4-hydroxycyclohexanones) and non-selective chemical reductions. Procurement of 3-hydroxycyclohexanone from suppliers utilizing this biocatalytic route may align with corporate sustainability initiatives and reduce the environmental footprint of downstream API synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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